

Unveiling SRI-37240: A Novel Readthrough Agent for Nonsense Mutations

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Compound of Interest

Compound Name: SRI-37240

Cat. No.: B10855002

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A Technical Guide on its Discovery, Mechanism, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule **SRI-37240** and its potent derivative, SRI-41315. These compounds represent a promising new class of therapeutic agents designed to address genetic diseases caused by nonsense mutations, which introduce premature termination codons (PTCs) into messenger RNA (mRNA), leading to the production of truncated, non-functional proteins. This document details the discovery of **SRI-37240** through high-throughput screening, elucidates its novel mechanism of action involving the degradation of the eukaryotic release factor 1 (eRF1), and presents key preclinical data. Experimental protocols for the foundational assays used in its characterization are also provided, along with visualizations of the key pathways and workflows.

Discovery and Optimization

SRI-37240 was identified from a high-throughput screening campaign of 771,345 small molecules.^{[1][2][3]} The screen utilized a cell-based reporter system engineered to detect translational readthrough of a premature termination codon.^{[1][3]} Of the 180 compounds that demonstrated readthrough activity, **SRI-37240** emerged as the most active.^{[1][3]}

Subsequent medicinal chemistry efforts focused on optimizing the potency and physicochemical properties of **SRI-37240**. This led to the synthesis of 40 derivatives, from which SRI-41315 was identified as a more potent analog with superior readthrough efficiency.

[\[1\]](#)[\[2\]](#)

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative data from preclinical studies of **SRI-37240** and SRI-41315.

Table 1: High-Throughput Screening (HTS) for Readthrough Agents

Parameter	Value	Reference
Total Compounds Screened	771,345	[1] [2] [3]
Confirmed Hits	180	[1] [3]
Hit Criteria (% Activation)	≥ Mean + 3 SD (13.57%)	[4]
E _{max} of SRI-37240 (% of G418 control)	718%	[4]

Table 2: Effect of **SRI-37240** on CFTR Function in FRT Cells Expressing G542X-CFTR

SRI-37240 Concentration (μM)	Forskolin-Induced Conductance (mS/cm ²) (mean ± SEM)	Forskolin-Induced Conductance with 100 μg/mL G418 (mS/cm ²) (mean ± SEM)	Reference
0	0.03 ± 0.00	-	[4]
1	~0.1	-	[4]
3	~0.2	-	[4]
10	~0.4	0.97 ± 0.02	[4]
30	0.60 ± 0.01	2.8 ± 0.22	[4]

Table 3: Physiochemical Properties of **SRI-37240** and SRI-41315

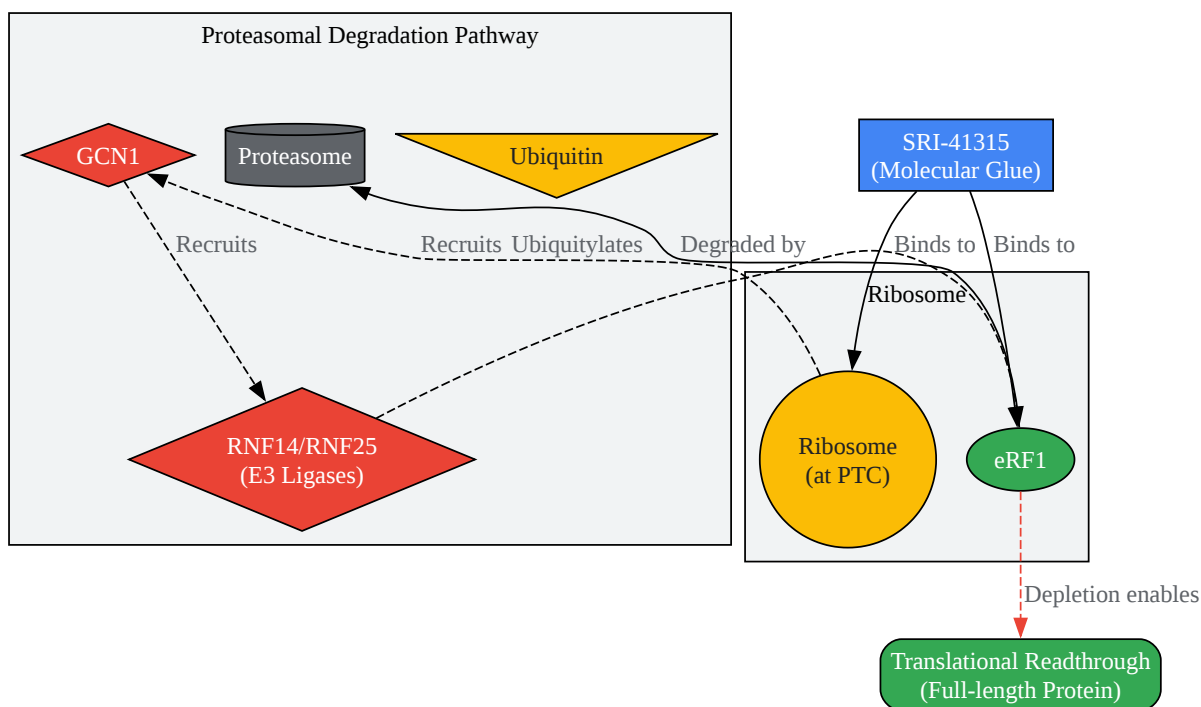
Assay	Target Values	SRI-37240	SRI-41315	Reference
ADME Properties	(Data not available in search results)	(Data not available in search results)		

Mechanism of Action: A Novel Approach to Readthrough Induction

SRI-37240 and its analog SRI-41315 employ a novel mechanism of action to induce the readthrough of premature termination codons. Unlike aminoglycoside antibiotics that directly interact with the ribosomal decoding center, these compounds trigger the degradation of the eukaryotic release factor 1 (eRF1).^[1] eRF1 is a key protein that recognizes stop codons and facilitates the termination of translation.

Recent cryo-electron microscopy (cryo-EM) studies have revealed that SRI-41315 acts as a "molecular glue."^{[5][6]} It binds to both eRF1 and the ribosome, effectively trapping eRF1 on the ribosome after it has recognized a stop codon. This prolonged stalling of the ribosome is recognized by the cell's quality control machinery. Specifically, the ribosome collision sensor GCN1 and the ubiquitin ligases RNF14 and RNF25 are recruited. This leads to the ubiquitylation and subsequent proteasomal degradation of eRF1. The reduction in cellular eRF1 levels decreases the efficiency of translation termination at premature stop codons, thereby increasing the probability of near-cognate tRNA incorporation and readthrough to produce a full-length protein.

A significant finding is that **SRI-37240** does not appear to stimulate readthrough at normal termination codons, suggesting a degree of selectivity for premature stop signals.^[1] Furthermore, **SRI-37240** and SRI-41315 act synergistically with the aminoglycoside G418 to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in cells with nonsense mutations.^[1] This suggests that combining agents with different mechanisms of action could be a powerful therapeutic strategy.^[1]



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Experimental Protocols

High-Throughput Screening for Readthrough Compounds

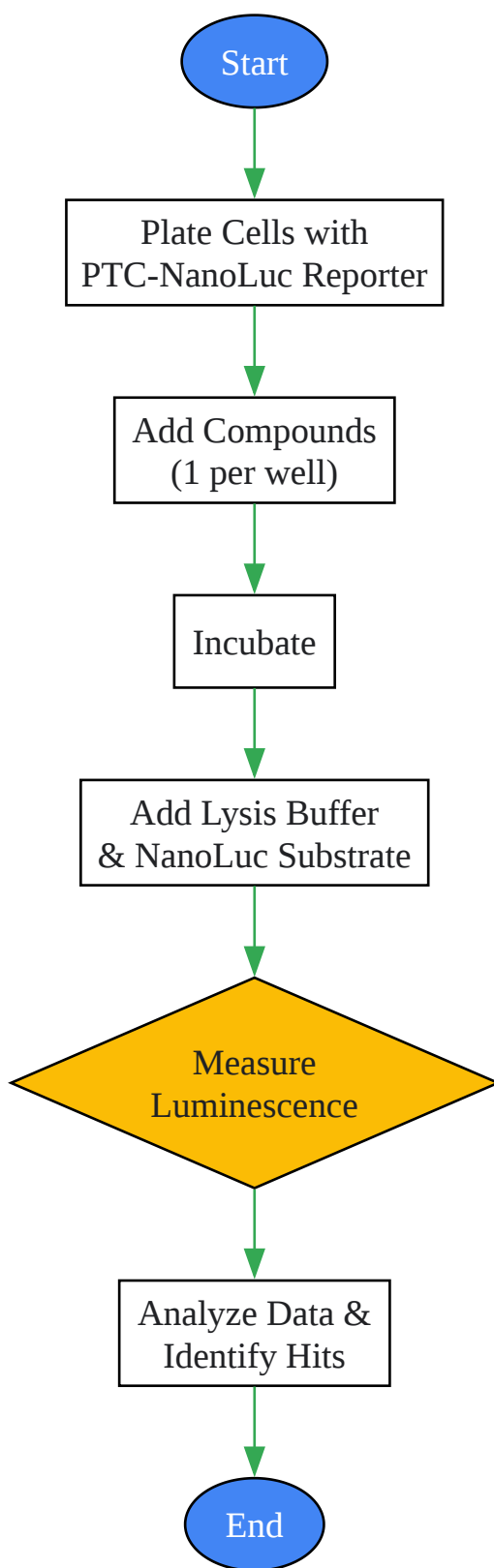
The discovery of **SRI-37240** was enabled by a robust high-throughput screening assay designed to identify small molecules that promote the readthrough of a premature termination codon.

Principle: A reporter gene, NanoLuc luciferase, was modified to contain a premature termination codon (PTC) within its coding sequence.^[1] In the absence of a readthrough agent,

translation terminates at the PTC, resulting in a truncated, non-luminescent protein. When a compound induces readthrough, the ribosome bypasses the PTC, leading to the synthesis of the full-length, functional NanoLuc luciferase, which generates a luminescent signal upon the addition of its substrate.

Methodology:

- **Cell Line:** Rat fibroblast cells were stably transfected with a plasmid encoding the NanoLuc luciferase gene containing a PTC.
- **Compound Library:** A library of 771,345 small molecules was screened.
- **Assay Plates:** Cells were seeded into multi-well plates (e.g., 384-well or 1536-well format) and incubated with individual compounds from the library.
- **Incubation:** The cells were incubated with the compounds for a sufficient period to allow for changes in protein expression (typically 24-48 hours).
- **Lysis and Substrate Addition:** A lysis buffer containing the NanoLuc substrate was added to each well.
- **Signal Detection:** Luminescence was measured using a plate reader.
- **Hit Identification:** Compounds that produced a luminescent signal above a predefined threshold (e.g., mean signal of the plate plus three standard deviations) were identified as primary hits.



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Measurement of CFTR Function using Ussing Chamber Electrophysiology

The functional rescue of the CFTR protein by **SRI-37240** was quantified by measuring ion transport in polarized epithelial cells using an Ussing chamber.

Principle: An Ussing chamber is a device that allows for the measurement of epithelial ion transport by isolating the apical and basolateral sides of a cultured cell monolayer and measuring the short-circuit current (Isc), which is a measure of net ion movement across the epithelium.

Methodology:

- **Cell Culture:** Fischer Rat Thyroid (FRT) cells stably expressing the G542X-CFTR nonsense mutation were cultured on permeable supports until a confluent and polarized monolayer was formed.
- **Treatment:** The cell monolayers were treated with varying concentrations of **SRI-37240**, with or without G418, for 48 hours.
- **Ussing Chamber Setup:** The permeable supports with the cell monolayers were mounted in the Ussing chamber, separating the apical and basolateral chambers, which were filled with appropriate physiological solutions.
- **Short-Circuit Current Measurement:** The transepithelial voltage was clamped to 0 mV, and the short-circuit current (Isc) was continuously recorded.
- **Pharmacological Modulation:**
 - Amiloride was added to the apical chamber to block the epithelial sodium channel (ENaC).
 - Forskolin was added to both chambers to raise intracellular cAMP levels and activate CFTR channels.
 - A CFTR-specific inhibitor (e.g., CFTRinh-172) was added to confirm that the measured current was CFTR-dependent.

- **Data Analysis:** The change in *I*_{sc} in response to forskolin and its inhibition by a CFTR-specific inhibitor were calculated to determine the level of CFTR-mediated chloride conductance.

Assessment of CFTR Protein Expression by Western Blotting

The restoration of full-length CFTR protein expression upon treatment with **SRI-37240** was visualized and quantified using Western blotting.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the protein of interest.

Methodology:

- **Cell Lysis:** FRT cells expressing G542X-CFTR were treated with **SRI-37240** and/or G418. After treatment, the cells were lysed to extract total protein.
- **Protein Quantification:** The total protein concentration in each lysate was determined to ensure equal loading.
- **Gel Electrophoresis:** Equal amounts of protein from each sample were separated by size on a polyacrylamide gel.
- **Protein Transfer:** The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** The membrane was incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane was incubated with a primary antibody that specifically recognizes the CFTR protein.
- **Secondary Antibody Incubation:** The membrane was washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

- **Detection:** A chemiluminescent substrate was added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal was captured on X-ray film or with a digital imager.
- **Analysis:** The intensity of the bands corresponding to the full-length CFTR protein was quantified to determine the relative amount of protein expression in each sample.

Limitations and Future Directions

While **SRI-37240** and SRI-41315 have shown significant promise in preclinical models, some challenges remain. In primary human bronchial epithelial cells, neither compound alone significantly increased CFTR function; a synergistic effect with G418 was required.^[1] Additionally, these compounds exhibited some off-target effects on the epithelial sodium channel, which could limit their therapeutic potential in their current form for cystic fibrosis.^[1]

Future research will likely focus on further medicinal chemistry optimization to enhance potency and reduce off-target effects. The novel mechanism of eRF1 degradation opens up new avenues for the development of readthrough therapies for a wide range of genetic disorders caused by nonsense mutations, including Duchenne muscular dystrophy and certain cancers. The synergistic activity with other readthrough agents also highlights the potential for combination therapies to achieve clinically meaningful outcomes.

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